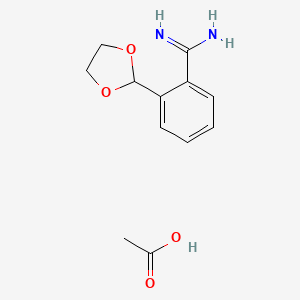

Acetic acid;2-(1,3-dioxolan-2-yl)benzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

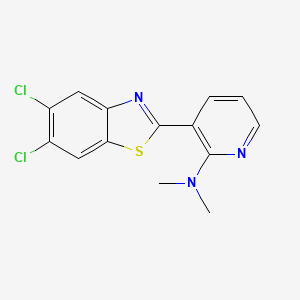

This compound contains a dioxolane ring (1,3-dioxolan-2-yl) attached to an acetic acid moiety. It is used in various applications, including organic synthesis and pharmaceutical research .

Synthesis Analysis

The synthetic route for 2-(1,3-dioxolan-2-yl)acetic acid involves the formation of the dioxolane ring followed by acetylation. Detailed synthetic methods and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

The molecular structure consists of a five-membered dioxolane ring fused to an acetic acid group. The dioxolane ring provides rigidity and influences the compound’s reactivity. Refer to the chemical formula for the exact arrangement of atoms .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitution. Investigating its reactivity with different functional groups is crucial for understanding its versatility .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Polymer Science and Conjugates

In the realm of polymer science, Mincheva et al. (1994) demonstrated the esterification of 2-Benzoxazolon-3-yl-acetic acid with various polyethylene glycols, leading to monoesters with significant yields. This process resulted in compounds that could serve as substrates in enzyme-catalyzed reactions, showing potential applications in drug synthesis and biomaterials (Mincheva, Stambolieva, & Rashkov, 1994).

Catalysis and Synthesis

Deutsch, Martin, and Lieske (2007) explored the acid-catalysed condensation of glycerol with various aldehydes and ketones to synthesize cyclic acetals, highlighting the role of solid acids as catalysts. This work underscores the potential of using renewable materials for producing novel platform chemicals, which could have implications in green chemistry and sustainable industrial processes (Deutsch, Martin, & Lieske, 2007).

Organic Synthesis

Ghandi, Zarezadeh, and Taheri (2010) focused on the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides via a one-pot Ugi reaction. This work contributes to the field of heterocyclic chemistry by providing a method for the synthesis of complex molecules that could have applications in pharmaceuticals and agrochemicals (Ghandi, Zarezadeh, & Taheri, 2010).

Metal-Organic Frameworks

Chen et al. (2003) described the synthesis of a photoluminescent metal-organic polymer using zinc acetate and mixed carboxylates. This material exhibits strong photoluminescence, suggesting its potential use in sensors, light-emitting devices, and photovoltaic applications (Chen et al., 2003).

Supramolecular Chemistry

Xiao et al. (2013) synthesized a series of organotin carboxylates based on amide carboxylic acids, exploring their crystal structures and characterizations. Such compounds could find applications in materials science, particularly in the development of novel organometallic materials with unique electronic or photonic properties (Xiao et al., 2013).

Propriétés

IUPAC Name |

acetic acid;2-(1,3-dioxolan-2-yl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.C2H4O2/c11-9(12)7-3-1-2-4-8(7)10-13-5-6-14-10;1-2(3)4/h1-4,10H,5-6H2,(H3,11,12);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQWSCRULRQNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1COC(O1)C2=CC=CC=C2C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide](/img/structure/B2967279.png)

![6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride](/img/structure/B2967283.png)

![3-Methyl-5-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2967287.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2967289.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2967290.png)

![Tert-butyl N-[3-(methylamino)butyl]carbamate](/img/structure/B2967293.png)

![2,4-Dimethyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2967296.png)